pentan-2-yl carbamate
Overview
Description
pentan-2-yl carbamate, is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
pentan-2-yl carbamate, can be synthesized through the reaction of carbamic acid with 1-methylbutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Carbamic acid+1-methylbutanol→Carbamic acid, 1-methylbutyl ester+Water
Industrial Production Methods
In industrial settings, the production of carbamic acid, 1-methylbutyl ester, involves large-scale esterification processes. These processes often utilize continuous reactors and advanced separation techniques to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the industrial production.
Chemical Reactions Analysis
Types of Reactions
pentan-2-yl carbamate, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to carbamic acid and 1-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carbamic acid and 1-methylbutanol.
Reduction: 1-methylbutanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
pentan-2-yl carbamate, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of carbamic acid, 1-methylbutyl ester, involves its interaction with specific molecular targets, such as enzymes. The ester can inhibit enzyme activity by forming a stable complex with the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
pentan-2-yl carbamate, can be compared with other carbamates, such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
This compound, is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to methyl or ethyl carbamates can influence its solubility, reactivity, and biological activity.
Similar Compounds
- Methyl carbamate : A simpler carbamate with a shorter alkyl chain.
- Ethyl carbamate : Similar to methyl carbamate but with an ethyl group.
- Phenyl carbamate : Contains an aromatic ring, which significantly alters its chemical properties and applications.
Properties
IUPAC Name |
pentan-2-yl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5(2)9-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMVPSHLMIQQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031558 | |
Record name | 1-Methylbutyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541-95-7 | |
Record name | Hedonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hedonal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylbutyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLBUTYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T1KN15LF8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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